molecular formula C20H23N3 B1669438 2-Methyl-3-amino-6-dimethylaminoacridine CAS No. 5153-57-1

2-Methyl-3-amino-6-dimethylaminoacridine

Cat. No.: B1669438
CAS No.: 5153-57-1
M. Wt: 251.33 g/mol
InChI Key: NUVSZGPWIFRROG-UHFFFAOYSA-N
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Description

2-Methyl-3-amino-6-dimethylaminoacridine is a nitrogen-containing heterocyclic compound belonging to the acridine family. Its structure comprises a tricyclic aromatic system with a methyl group at position 2, an amino group at position 3, and a dimethylamino group at position 6 (Figure 1). Acridines are historically significant in dye chemistry and pharmaceuticals, with derivatives often exhibiting DNA intercalation, antimicrobial, or fluorescent properties.

Synthetic routes for related acridines involve condensation of substituted diphenylamine precursors followed by oxidation. For example, magnesium ethyl iodide and ferric chloride oxidation have been employed to synthesize dihydroacridine derivatives with amino and dimethylamino substituents .

Properties

CAS No.

5153-57-1

Molecular Formula

C20H23N3

Molecular Weight

251.33 g/mol

IUPAC Name

6-N,6-N,2-trimethylacridine-3,6-diamine

InChI

InChI=1S/C16H17N3/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17/h4-9H,17H2,1-3H3

InChI Key

NUVSZGPWIFRROG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)N(C)C

Canonical SMILES

CC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5409-37-0 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

coriphosphine
coriphosphine monohydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Acridine Family

Key structural analogues include:

Compound Name Substituents (Positions) Key Properties/Applications Reference
3-Amino-5:5-diethyldihydroacridine 3-amino, 5:5-diethyl (dihydroacridine) Acetylderivative m.p. 145°C
3:1-Diamino-dihydroacridine 3-amino, 1-amino (dihydroacridine) Diacetylderivative m.p. 241°C
1-Dimethylamino-5:5-diethyldihydroacridine 1-dimethylamino, 5:5-diethyl (dihydroacridine) Perchlorate derivative

Key Observations :

  • The dimethylamino group in 2-Methyl-3-amino-6-dimethylaminoacridine may offer greater electron-donating capacity than simple amino groups, influencing redox behavior or binding affinity.
  • Melting Points: Derivatives with multiple substituents (e.g., diacetylderivative of 3:1-diamino-dihydroacridine, m.p. 241°C) exhibit higher melting points than mono-substituted analogues, suggesting stronger intermolecular forces .
Heterocyclic Analogues: Pyridine Derivatives

Pyridine-based compounds, though structurally distinct due to their monocyclic nature, share functional group similarities:

Compound Name Substituents (Positions) Key Properties/Applications Reference
6-Methyl-3-aminopyridine 6-methyl, 3-amino (pyridine) Pharmaceutical intermediates
3-Methoxy-6-methylpyridin-2-amine 3-methoxy, 6-methyl (pyridine) Synthetic precursor

Key Observations :

  • Ring Size and Aromaticity : Pyridines (6-membered) lack the extended conjugation of acridines (tricyclic), leading to differences in UV-Vis absorption and fluorescence. Acridines are more likely to intercalate DNA due to their planar structure.
  • Substituent Position: In 6-Methyl-3-aminopyridine, the amino group at position 3 and methyl at 6 mirror the substituent arrangement in this compound, but the smaller pyridine ring limits applications to smaller molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-amino-6-dimethylaminoacridine
Reactant of Route 2
2-Methyl-3-amino-6-dimethylaminoacridine

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